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molecular formula C8H12N4O2 B8514007 (6R,7S)-7-azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one CAS No. 76134-88-8

(6R,7S)-7-azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one

Cat. No. B8514007
M. Wt: 196.21 g/mol
InChI Key: JLJLLMZWKIQARR-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04675397

Procedure details

In a nitrogen stream under stirring, 50 ml of dry tetrahydrofuran is cooled to -78° C. and, then, 20 ml of a solution of 15% n-butyllithium in n-hexane is added thereto. After dropwise addition of 3.66 ml of diisopropylamine, the mixture is stirred at -78° C. for 15 minutes. A solution of 3.1 g of 2,2-dimethyl-1-aza-3-oxabicyclo[4.2.0]octan-8-one in 15 ml of dry tetrahydrofuran is added dropwise and the mixture is stirred at -78° C. for one hour. Then, a solution of 4.34 g of p-toluenesolfonyl azide in 15 ml of dry tetrahydrofuran is added dropwise and the mixture is stirred at -50° C. to -60° C. for 1.5 hours. To this mixture 5.1 ml of trimethylsilyl chloride is added dropwise and the reaction mixture is heated under reflux for 5 hours. Ater cooling, the insolubles are filtered off and the filtrate is concentrated under reduced pressure. The residue is shaken with water and ethyl acetate and the ethyl acetate layer is separated, washed with water, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The solvent is then distilled off and the residue is purified by silica gel column chromatography to give 2,2-dimethyl-7-azido-1-aza-3-oxabicyclo[4.2.0]-octan-8-one as a 1:4 mixture of cis- and trans-isomers.
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.66 mL
Type
reactant
Reaction Step Three
Quantity
3.1 g
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
4.34 g
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
5.1 mL
Type
reactant
Reaction Step Six
Name
2,2-dimethyl-7-azido-1-aza-3-oxabicyclo[4.2.0]-octan-8-one

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[CH3:13][C:14]1([CH3:23])[O:21][CH2:20][CH2:19][CH:18]2[N:15]1[C:16](=[O:22])[CH2:17]2.[N-:24]=[N+:25]=[N-:26].C[Si](Cl)(C)C>CCCCCC.O1CCCC1>[CH3:13][C:14]1([CH3:23])[O:21][CH2:20][CH2:19][CH:18]2[N:15]1[C:16](=[O:22])[CH:17]2[N:24]=[N+:25]=[N-:26]

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
3.66 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Four
Name
Quantity
3.1 g
Type
reactant
Smiles
CC1(N2C(CC2CCO1)=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
4.34 g
Type
reactant
Smiles
[N-]=[N+]=[N-]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
5.1 mL
Type
reactant
Smiles
C[Si](C)(C)Cl

Conditions

Stirring
Type
CUSTOM
Details
In a nitrogen stream under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at -78° C. for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture is stirred at -78° C. for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture is stirred at -50° C. to -60° C. for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
Ater cooling
FILTRATION
Type
FILTRATION
Details
the insolubles are filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
The residue is shaken with water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
the ethyl acetate layer is separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The solvent is then distilled off
CUSTOM
Type
CUSTOM
Details
the residue is purified by silica gel column chromatography

Outcomes

Product
Name
2,2-dimethyl-7-azido-1-aza-3-oxabicyclo[4.2.0]-octan-8-one
Type
product
Smiles
CC1(N2C(C(C2CCO1)N=[N+]=[N-])=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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